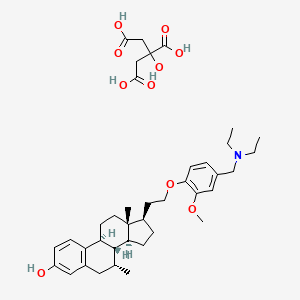

Tas-108

Vue d'ensemble

Description

Il présente une forte affinité de liaison pour le récepteur des œstrogènes et une activité antitumorale contre les lignées cellulaires de cancer du sein résistantes au tamoxifène . Le TAS-108 est unique par son activité agoniste tissulaire sélective dans les systèmes osseux et cardiovasculaire, sans affecter l'endomètre .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du TAS-108 implique plusieurs étapes, y compris la conjugaison du groupe 3-hydroxyle, l'hydroxylation du cycle stéroïdien et la N-oxydation . Le composé est métabolisé en this compound déséthylé principalement par le CYP3A4 dans le foie humain . Les voies synthétiques et les conditions de réaction détaillées sont propriétaires et non entièrement divulguées dans la littérature publique.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas largement publiées. On sait que le composé est administré par voie orale et distribué dans les tissus tumoraux à des concentrations significativement plus élevées que dans le sérum .

Analyse Des Réactions Chimiques

Types de réactions

Le TAS-108 subit plusieurs types de réactions chimiques, notamment :

Conjugaison : Le groupe 3-hydroxyle subit une conjugaison.

Hydroxylation : Le cycle stéroïdien subit une hydroxylation.

N-oxydation : Cela conduit à la formation de formes N-oxyde et N-déséthylées.

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Enzyme CYP3A4 : Pour le métabolisme du this compound en sa forme déséthylée.

Agents oxydants : Pour les réactions de N-oxydation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent :

- This compound déséthylé

- This compound-COOH

- This compound-N-oxyde

Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

- Chimie : Utilisé comme composé modèle pour étudier les anti-œstrogènes stéroïdiens.

- Biologie : Étudié pour ses effets sur les récepteurs des œstrogènes et son activité agoniste tissulaire sélective.

- Médecine : Principalement étudié pour son potentiel dans le traitement du cancer du sein résistant au tamoxifène. Il a montré des résultats prometteurs dans les études précliniques et de phase I, avec des études de phase II en cours et des études de phase III prévues .

- Industrie : Applications potentielles dans l'industrie pharmaceutique pour développer de nouvelles thérapies anti-œstrogènes .

Mécanisme d'action

Le this compound exerce ses effets en se liant et en inhibant le récepteur alpha des œstrogènes, qui est principalement exprimé dans la glande mammaire et l'utérus et régulé positivement dans les tumeurs dépendantes des œstrogènes . Ce blocage empêche la liaison et les effets des œstrogènes, conduisant à une inhibition de la prolifération des cellules cancéreuses dépendantes des œstrogènes . De plus, le this compound est un agoniste partiel du récepteur bêta des œstrogènes, qui est exprimé dans divers tissus, y compris le système nerveux central, les voies urogénitales, les os et le système cardiovasculaire . Cette activité agoniste partielle exerce des effets positifs sur ces tissus. Le this compound active également le co-répresseur Silencing Mediator for Retinoid and Thyroid hormone receptor, qui inhibe les activités des récepteurs des œstrogènes et contribue à son activité antitumorale .

Applications De Recherche Scientifique

TAS-108 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

- Chemistry : Used as a model compound to study steroidal antiestrogens.

- Biology : Investigated for its effects on estrogen receptors and its tissue-selective agonist activity.

- Medicine : Primarily researched for its potential in treating tamoxifen-resistant breast cancer. It has shown promising results in preclinical and phase I studies, with ongoing phase II and planned phase III studies .

- Industry : Potential applications in the pharmaceutical industry for developing new antiestrogen therapies .

Mécanisme D'action

TAS-108 exerts its effects by binding to and inhibiting estrogen receptor alpha, which is mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors . This blockage prevents the binding and effects of estrogen, leading to an inhibition of estrogen-dependent cancer cell proliferation . Additionally, this compound is a partial agonist of estrogen receptor beta, which is expressed in various tissues, including the central nervous system, urogenital tract, bone, and cardiovascular system . This partial agonist activity exerts positive effects on these tissues. This compound also activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor, which inhibits the activities of estrogen receptors and contributes to its antitumor activity .

Comparaison Avec Des Composés Similaires

Le TAS-108 est comparé à d'autres agents anti-œstrogéniques tels que le tamoxifène, le raloxifène et le fulvestrant . Les principales différences incluent :

- Tamoxifène : Contrairement au tamoxifène, le this compound n'induit pas la transactivation du récepteur alpha des œstrogènes en l'absence de 17β-estradiol et présente l'activité la plus agoniste sur le récepteur bêta des œstrogènes parmi les agents anti-œstrogéniques testés .

- Raloxifène : Le this compound présente un effet œstrogénique beaucoup plus faible sur le poids utérin par rapport au tamoxifène et des niveaux similaires à ceux du raloxifène .

- Fulvestrant : Le this compound a un mode d'action unique sur les récepteurs des œstrogènes et inhibe la croissance tumorale dépendante des œstrogènes avec peu d'effet utérotrophique .

Composés similaires incluent :

- Tamoxifène

- Raloxifène

- Fulvestrant

Propriétés

IUPAC Name |

(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHOCSJONOJOSD-SCIDSJFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H55NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177512 | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

TAS-108 binds to and inhibits estrogenic receptor alpha (ERa), mainly expressed in the mammary gland and uterus and upregulated in estrogen-dependent tumors. Blockage of ERa by TAS-108 prevents the binding and effects of estrogen and may lead to an inhibition of estrogen-dependent cancer cell proliferation. TAS-108 also is a partial agonist of the estrogenic receptor beta (ERb), expressed in many tissues including the central nervous system, urogenital tract, bone and cardiovascular system, thereby exerting a positive effect on these tissues. In addition, TAS-108 activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), a protein that inhibits the activities of the estrogen receptors, which may contribute to the antitumor activity of TAS-108. | |

| Record name | TAS-108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

229634-98-4, 229634-97-3 | |

| Record name | TAS 108 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229634-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TS 108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-108 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TS 108 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAS-108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

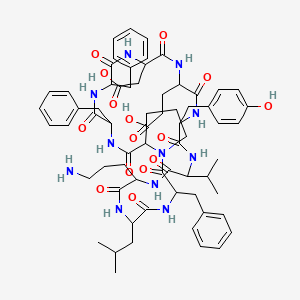

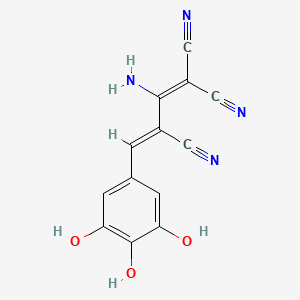

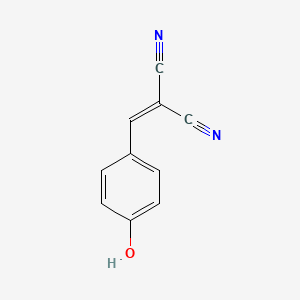

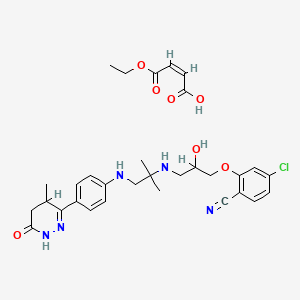

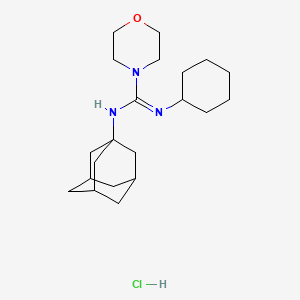

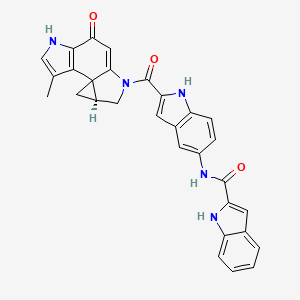

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1683694.png)

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)

![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-](/img/structure/B1683705.png)

![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)